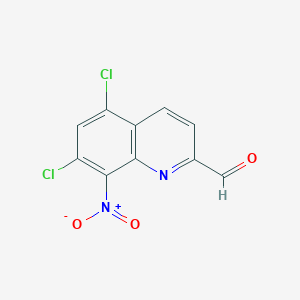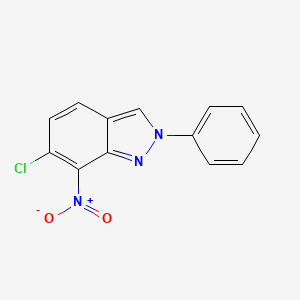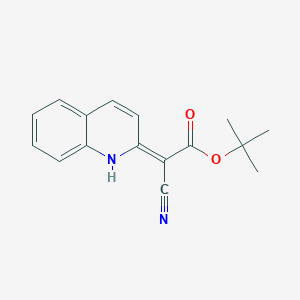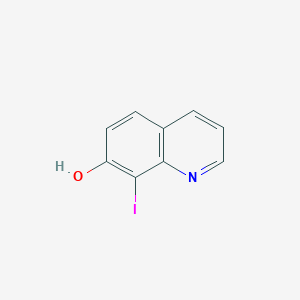
Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their significant pharmacological activities and are used in various medicinal and industrial applications . The compound , with the addition of a nitro group and hydrogen sulfate, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . For Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate, the process may involve the nitration of 1,2,3,4-tetrahydroquinoline followed by the addition of hydrogen sulfate.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic hydrogenation and nitration processes. The use of eco-friendly and reusable catalysts, such as Lewis acids, is becoming more prevalent to ensure greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions: Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be hydrogenated to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The quinoline ring system can also intercalate with DNA, disrupting cellular processes .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of bio-responses.
1,2,3,4-Tetrahydroquinoline: A hydrogenated derivative of quinoline.
7-Nitroquinoline: A nitro-substituted quinoline derivative.
Uniqueness: Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate is unique due to the combination of the nitro group and hydrogen sulfate, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
73987-44-7 |
|---|---|
Molecular Formula |
C9H12N2O6S |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
7-nitro-1,2,3,4-tetrahydroquinoline;sulfuric acid |
InChI |
InChI=1S/C9H10N2O2.H2O4S/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8;1-5(2,3)4/h3-4,6,10H,1-2,5H2;(H2,1,2,3,4) |
InChI Key |
VBHCWROSOWPTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}acetic acid](/img/structure/B11850264.png)

![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)
![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)



![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)


